7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a fused ring system that includes pyridine, triazole, and pyrimidine moieties, making it a versatile scaffold for chemical modifications and biological interactions.
Mechanism of Action
Target of Action
The primary targets of 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are adenosine receptors and CDK2 (Cyclin-Dependent Kinase 2) . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission and myocardial oxygen consumption. CDK2 is a key regulator of cell cycle progression and is often overexpressed in cancer cells .
Mode of Action
This compound interacts with its targets by binding to the active sites of adenosine receptors and CDK2 . The binding of the compound to adenosine receptors can inhibit the activity of these receptors . Similarly, the compound’s interaction with CDK2 can inhibit the kinase activity of CDK2, thereby halting cell cycle progression .
Biochemical Pathways
The compound’s interaction with adenosine receptors can affect various biochemical pathways mediated by these receptors, such as cAMP production and calcium channel regulation . The inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase .
Pharmacokinetics
Similar compounds have been shown to have suitable pharmacokinetic properties, including good bioavailability .
Result of Action
The inhibition of adenosine receptors can lead to various physiological effects, depending on the specific subtype of receptor that is inhibited . The inhibition of CDK2 can lead to cell cycle arrest, which can induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
The compound 7-Aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDK2), which play a crucial role in cell cycle regulation . The compound’s interaction with CDK2 can lead to significant alterations in cell cycle progression .
Cellular Effects
In cellular contexts, this compound has been observed to exert cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It can influence cell function by altering cell signaling pathways and gene expression, potentially leading to apoptosis induction within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, molecular docking simulations have confirmed its good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with triazole and pyrimidine intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with hydrazine derivatives followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine core and exhibits similar biological activities.
Uniqueness
7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific ring fusion pattern and the presence of an amino group, which allows for diverse chemical modifications and interactions. This uniqueness makes it a valuable scaffold for drug discovery and material science .
Properties
IUPAC Name |
11-amino-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c9-13-2-1-6-5(7(13)15)3-10-8-11-4-12-14(6)8/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDQBLHAUPFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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